Methyl docos-13-enoate
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Overview
Description
It is a long-chain fatty acid ester with the molecular formula C23H44O2 and a molecular weight of 352.59 g/mol . This compound is commonly found in various plant oils and is known for its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl docos-13-enoate can be synthesized through the esterification of docosenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, this compound is produced by transesterification of triglycerides containing docosenoic acid. This process involves reacting the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl docos-13-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Methyl docos-13-enoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers
Mechanism of Action
The mechanism of action of methyl docos-13-enoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl oleate: Another long-chain fatty acid ester with similar properties but a different double bond position.
Methyl linoleate: Contains two double bonds, making it more unsaturated compared to methyl docos-13-enoate.
Methyl stearate: A saturated fatty acid ester with no double bonds.
Uniqueness
This compound is unique due to its specific double bond position and long carbon chain, which confer distinct physical and chemical properties. These characteristics make it suitable for specialized applications in various fields .
Biological Activity
Methyl docos-13-enoate, also known as methyl erucate, is a long-chain unsaturated fatty acid methyl ester with significant biological activity. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its potential therapeutic applications and biological properties.
- Molecular Formula : C23H44O2
- Molecular Weight : 352.594 g/mol
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 422.9 ± 14.0 °C at 760 mmHg
- Melting Point : -1.16 to -1.20 °C
- Flash Point : 84.6 ± 18.5 °C
Sources and Isolation
This compound is primarily found in plant oils and animal fats, particularly in the seeds of certain plants such as Eruca sativa (rocket) and Brassica species. It can be isolated through various extraction methods, including supercritical fluid extraction and traditional solvent extraction techniques.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. For instance, a study involving the evaluation of cytotoxicity against various cancer cell lines demonstrated that this compound exhibited significant growth inhibition:
Cell Line | Percent Growth Inhibition at 30 µg/ml |
---|---|
MCF-7 | 56.86 ± 4.78 |
DLD-1 | 76.37 ± 5.34 |
HeLa | 22.27 ± 6.23 |
FADU | 64.08 ± 3.92 |
A549 | 34.07 ± 4.84 |
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
The mechanism by which this compound exerts its biological effects may involve modulation of cell signaling pathways related to apoptosis and cell cycle regulation. The compound's unsaturated fatty acid structure is thought to interact with cell membranes, influencing membrane fluidity and receptor activity.
Case Studies
-
Study on Marine Algae Extracts :
A study examining the cytotoxicity of compounds isolated from marine algae found that this compound showed significant inhibitory effects on several cancer cell lines, reinforcing its potential as an anticancer agent . -
Fatty Acid Composition Analysis :
Research on the fatty acid composition of various plant oils revealed that this compound is a prominent component in certain oils, suggesting its role in dietary interventions aimed at reducing cancer risk .
Properties
CAS No. |
56630-69-4 |
---|---|
Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
methyl docos-13-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3 |
InChI Key |
ZYNDJIBBPLNPOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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